4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a phenyl group and a bromine atom at the para position of the benzamide moiety. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2-amino-4-phenylthiazole under basic conditions, as described in studies on analogous structures .
Properties
Molecular Formula |
C16H11BrN2OS |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
InChI Key |
PJMUFKFWQNWHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The compound features a unique combination of a bromine atom, a thiazole ring, and a benzamide functional group. Its molecular structure is critical to its biological activities, as the thiazole moiety is known for its significance in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further pharmacological exploration.
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Moderate |
The compound's mechanism of action may involve the inhibition of key enzymes in microbial metabolism, although specific pathways remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been particularly studied in breast cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Significant inhibition |
| HCT-116 | 15.0 | Moderate inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Interaction : The bromine atom and phenyl group enhance binding affinity and specificity towards certain receptors involved in cancer progression.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Study on Antimicrobial Activity : A comprehensive study assessed the efficacy of this compound against multiple pathogens. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .
- Anticancer Research : In a recent investigation, the compound was tested on various cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells through apoptosis induction. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that 4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's thiazole ring is believed to play a crucial role in its interaction with microbial targets, enhancing its efficacy as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Notably, it has shown significant activity against breast cancer cell lines (e.g., MCF7). The mechanism of action is thought to involve the inhibition of specific cellular pathways critical for cancer cell proliferation. Molecular docking studies further elucidate how this compound interacts with cancer-related targets, providing insights into optimizing its therapeutic potential .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available thiazole derivatives and bromobenzene.
- Reactions : Common reactions include acylation and halogenation processes to introduce the bromine atom and thiazole moiety into the benzamide structure.
- Optimization Techniques : Advanced techniques such as continuous flow chemistry may be employed to enhance yield and purity during synthesis.
The molecular structure includes a bromine atom at the para position of the benzamide moiety and a phenyl group attached to the thiazole ring, contributing to its unique biological activities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Research Study 1 | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; promising results against resistant strains. |
| Research Study 2 | Anticancer Activity | Showed significant inhibition of MCF7 cell line; potential for further development as an anticancer agent. |
| Research Study 3 | Molecular Docking | Provided insights into binding affinities with specific receptors; suggested modifications for enhanced activity. |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Substituent (Benzamide) | Thiazole Substitution | Biological Activity | Key Structural Features |
|---|---|---|---|---|
| 4-Bromo-N-(4-phenylthiazol-2-yl)benzamide | Br (para) | 4-phenyl | Anti-inflammatory (inferred) | Planar amide; dihedral angles ~25–74° |
| 4-Chloro-N-(4-phenylthiazol-2-yl)benzamide (5c) | Cl (para) | 4-phenyl | Anti-inflammatory (ED₅₀: 12.3 mg/kg) | Similar planarity; enhanced solubility |
| 2-Fluoro-N-(thiazol-2-yl)benzamide | F (ortho) | None | N/A | Smaller dihedral angles (10–35°) |
| N-(4-Bromophenyl)-4-[3-(CF₃)phenyl]thiazol-2-ylbenzamide | Br (para) + CF₃ | 4-(3-CF₃-phenyl) | Enzyme inhibition (inferred) | Increased lipophilicity; steric effects |
Preparation Methods
Reaction Mechanism
-
Cyclization : Thiourea reacts with 4-bromoacetophenone derivatives (e.g., 2-bromo-4′-phenylacetophenone) in ethanol or acetone under reflux (78–82°C, 6–8 hours). The sulfur atom nucleophilically attacks the α-carbon of the ketone, followed by cyclization to form the thiazole ring.
-
Workup : The crude product is precipitated by ice-water quenching and purified via recrystallization (ethanol/water mixtures).
Key Parameters:
Typical Yield : 75–85% after purification.
Amidation of 4-Phenyl-1,3-Thiazol-2-Amine
The second stage couples the thiazole amine with 4-bromobenzoyl chloride. This step requires precise control to avoid over-acylation or decomposition.
Schotten-Baumann Reaction
-
Conditions : 4-Bromobenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of 4-phenyl-1,3-thiazol-2-amine (1 eq) in dichloromethane (DCM) with aqueous NaOH (10%) at 0–5°C.
-
Workup : The organic layer is washed with dilute HCl (5%) to remove unreacted acyl chloride, dried (Na2SO4), and concentrated.
Catalytic Coupling with DMAP
-
Conditions : 4-Bromobenzoyl chloride (1 eq), 4-phenyl-1,3-thiazol-2-amine (1 eq), and DMAP (0.1 eq) in DCM at room temperature (24 hours).
One-Pot Sequential Synthesis
Industrial protocols often combine thiazole formation and amidation in a single reactor to reduce intermediate isolation.
Procedure
-
Thiazole Formation : As described in Section 1.1.
-
In Situ Amidation : Without isolating the thiazole amine, 4-bromobenzoyl chloride (1.1 eq) and triethylamine (2 eq) are added directly to the reaction mixture.
-
Workup : Filtration and recrystallization from ethanol yield the final product.
Yield : 70–75% (over two steps).
Industrial-Scale Production
Continuous Flow Reactors
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Crystallization | Ethanol/Water (3:1) | ≥98% |
| Column Chromatography | Silica gel, Hexane:Ethyl Acetate (4:1) | 99% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch + Schotten-Baumann | 82 | 98 | Moderate | High |
| Hantzsch + DMAP | 92 | 99 | Low | Moderate |
| One-Pot Sequential | 75 | 97 | High | Very High |
Key Insight : The one-pot method balances cost and scalability, making it preferable for industrial applications.
Challenges and Optimization
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?
- Methodology :
- Thiazole Ring Formation : React thiourea with α-haloketones (e.g., phenacyl bromide) under acidic or basic conditions to form the 1,3-thiazole core. This step often requires temperature control (70–90°C) and inert atmospheres (N₂/Ar) .
- Benzamide Coupling : Introduce the 4-bromobenzoyl group via nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in anhydrous solvents (DMF or THF) under reflux .
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR, focusing on thiazole protons (δ 7.2–8.1 ppm) and benzamide carbonyl (δ ~165 ppm) .
- FT-IR : Identify amide C=O stretch (~1680 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- Mass Spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 399.1) .
Q. How is crystallographic data obtained for structural validation?
- Procedure :
- Grow single crystals via slow evaporation (e.g., DMSO/EtOH).
- Perform X-ray diffraction (Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Analyze using SHELXTL; report unit cell parameters (e.g., orthorhombic P2₁2₁2₁) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying catalytic conditions?
- Strategies :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of bromophenyl groups. Optimize ligand systems (e.g., PPh₃) and solvent polarity (toluene vs. DMF) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield (15–20% increase) under controlled power (300 W) .
Q. What explains contradictions in reported biological activity data?
- Analysis :
- Cell Line Variability : Anticancer activity may differ across cell lines (e.g., melanoma vs. breast cancer) due to target enzyme expression (e.g., acps-pptase in bacterial studies) .
- Structural Analogues : Compare with 4-chloro or trifluoromethyl derivatives; electron-withdrawing groups (Br) enhance lipophilicity but may reduce solubility, affecting bioavailability .
Q. What in vitro models are suitable for evaluating anticancer mechanisms?
- Experimental Design :
- NCI-60 Panel : Screen against 60 human cancer cell lines; prioritize IC₅₀ values for melanoma (e.g., LOX-IMVI) and breast cancer (MCF-7) .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation in dose-response studies (1–50 µM) .
Q. How do substituents influence pharmacokinetic properties?
- Case Study :
- Bromo vs. Trifluoromethyl : Bromine increases molecular weight (Δ ~80 g/mol) and logP (~2.5 vs. 3.1), enhancing membrane permeability but requiring formulation adjustments (e.g., PEGylation) .
- Metabolic Stability : Assess cytochrome P450 inhibition (CYP3A4) using liver microsomes; bromine reduces oxidative metabolism compared to methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
